molecular formula C9H6BrNO B1594948 6-Bromoquinoline 1-oxide CAS No. 6563-11-7

6-Bromoquinoline 1-oxide

Cat. No. B1594948
CAS RN: 6563-11-7
M. Wt: 224.05 g/mol
InChI Key: PSZUKCUBGTVVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoquinoline 1-oxide is an organic compound with the empirical formula C9H6BrNO . It has a molecular weight of 224.05 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for 6-Bromoquinoline 1-oxide is 1S/C9H6BrNO/c10-8-3-4-9-7 (6-8)2-1-5-11 (9)12/h1-6H . The structure of a related compound, 6-bromo-5-nitroquinoline-1-oxide, was determined by X-ray analysis .


Chemical Reactions Analysis

A method for the polyfunctionalization of quinolines via nitration of bromoquinolines has been developed . This method represents a new synthetic approach to convert brominated nitroquinoline derivatives into useful cyclic amines via nucleophilic-substitution (SNAr) reaction .


Physical And Chemical Properties Analysis

6-Bromoquinoline 1-oxide is a solid . Its IUPAC name is 6-bromoquinoline 1-oxide .

Scientific Research Applications

Synthesis and Characterization

6-Bromoquinoline is synthesized through the Skraup reaction, with the highest yield reported to be about 54% when using specific conditions like nitrobenzene as the oxidant, a refluxing time of 8 hours, and maintaining pH levels between 5 to 6 (Li Wei, 2011). This synthesis process and its optimization are fundamental for further research and application of this compound.

Chemical Transformations and Derivatives

Efficient and selective synthesis processes have been developed for 6-Bromoquinoline derivatives. For instance, 6-Bromoquinolines have been transformed into novel trisubstituted derivatives through lithium-halogen exchange reactions. Such transformations are crucial for creating compounds with specific properties and potential applications in various fields (A. Şahin et al., 2008).

Incorporation into Chelating Ligands

6-Bromoquinoline derivatives have been used in the Friedländer condensation, producing bidentate and tridentate derivatives. These derivatives can form biquinolines or be treated under Sonogashira conditions to afford alkynyl derivatives, indicating potential applications in coordination chemistry and catalysis (Yi Hu, Gang Zhang, R. Thummel, 2003).

Reactions with Potassium Amide

Reactions of 6-Bromoquinoline 1-oxide with potassium amide demonstrate interesting chemical pathways and mechanisms. Such studies provide insights into the chemical behavior of this compound and its derivatives, which is crucial for its application in synthetic chemistry (R. Peereboom, H. J. Hertog, 2010).

Catalytic Applications

The synthesis of 6-bromo-4-iodoquinoline and its derivatives has shown potential for use in the synthesis of biologically active compounds. The characterization and optimization of these synthesis processes expand the utility of 6-Bromoquinoline in pharmaceutical and medicinal chemistry (Wenhui Wang et al., 2015).

Safety And Hazards

6-Bromoquinoline 1-oxide is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It should be handled with protective gloves, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromo-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-4-9-7(6-8)2-1-5-11(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZUKCUBGTVVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)[N+](=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282388
Record name 6-bromoquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinoline 1-oxide

CAS RN

6563-11-7
Record name NSC25694
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromoquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoquinoline 1-oxide
Reactant of Route 2
Reactant of Route 2
6-Bromoquinoline 1-oxide
Reactant of Route 3
Reactant of Route 3
6-Bromoquinoline 1-oxide
Reactant of Route 4
Reactant of Route 4
6-Bromoquinoline 1-oxide
Reactant of Route 5
Reactant of Route 5
6-Bromoquinoline 1-oxide
Reactant of Route 6
6-Bromoquinoline 1-oxide

Citations

For This Compound
16
Citations
O Çakmak, S Öktenb, D Alımlıc, A Saddiqad… - Organic …, 2018 - researchgate.net
… Therefore, we focused on the nitration of 6-bromoquinoline-1-oxide (20). The slow addition … of 5-nitro-6-bromoquinoline-1-oxide (25) and 4-nitro-6-bromoquinoline-1oxide (26). The …
Number of citations: 4 www.researchgate.net
S Ökten, CC ERSANLI, O Çakmak - Cumhuriyet Science Journal, 2018 - dergipark.org.tr
… The chemical properties of recently synthesized 6-bromo-5-nitroquinoline-1-oxide under a mild reaction condition by regioselective nitration of 6-bromoquinoline-1-oxide at C5 on going …
Number of citations: 3 dergipark.org.tr
O Çakmak, S Öktenb, D Alımlıc, A Saddiqad… - arkat-usa.org
… (500 MHz, CDCl3) of 5-amino-6-bromoquinoline-1-oxide (25) … (500 MHz, CDCl3) of 5-nitro-6-bromoquinoline-1-oxide (25) … (500 MHz, CDCl3) of 4-nitro-6-bromoquinoline-1-oxide (26) …
Number of citations: 3 www.arkat-usa.org
M Hamana, T Nagayoshi - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
… When 6—bromoquinoline 1—oxide (lb) was treated with potassium nitrate in 85% sulfuric acid, the activity of the 4—position was markedly enhanced and a nitro group was introduced …
Number of citations: 25 www.jstage.jst.go.jp
TK Köprülü, S Ökten, Ş Tekin… - Journal of Biochemical …, 2019 - Wiley Online Library
… .5, 22, 24-26 In brief, the synthesis of 6-bromo-5-nitroquinoline (4) and 5-nitro-3,6,8-tribromoquinoline (10) via direct nitration of 6-bromoquinoline (2) and 6-bromoquinoline-1-oxide (3) …
Number of citations: 37 onlinelibrary.wiley.com
OV Larionov, D Stephens, AM Mfuh… - Organic & …, 2014 - pubs.rsc.org
A Mo/P catalytic system for an efficient gram-scale oxidation of a variety of nitrogen heterocycles to N-oxides with hydrogen peroxide as terminal oxidant has been investigated. …
Number of citations: 38 pubs.rsc.org
Z Zhan, X Peng, Y Sun, J Ai… - Chemical Research in …, 2018 - ACS Publications
… The quinoline 2-position deuterated material 5 was synthesized from 6-bromoquinoline-1-oxide (4) via deuterium atom exchange. Intermediate 6 was prepared by reduction of 5, which …
Number of citations: 27 pubs.acs.org
DI Bugaenko, MA Yurovskaya… - The Journal of Organic …, 2017 - ACS Publications
The N-(2-pyridyl)-N′-ethylpiperazines are important structural motifs in several medicinally relevant compounds. Known synthetic methods toward these structures are multistep and …
Number of citations: 44 pubs.acs.org
M Sadiq, S Sadiq, M Khan, M Ali, Q Ali - Chair of the Conference - researchgate.net
… The nitration of 6-bromoquinoline-1-oxide resulted in formation of mixture of 5-nitro-6-bromoquinoline-1-oxide (57%) and 4-nitro-6bromoquinoline-1-oxide (29%) products. N-oxidation …
Number of citations: 1 www.researchgate.net
R Sharma, R Kumar, U Sharma - The Journal of Organic …, 2019 - ACS Publications
The rhodium/O 2 system-catalyzed distal C(sp 2 )–H olefination of quinoline N-oxides is developed. Molecular oxygen has been explored as an economic and clean oxidant, an …
Number of citations: 46 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.